3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole

Medicinal Chemistry Parallel Synthesis Library Generation

Researchers pursuing SAR by parallel library synthesis face the challenge of installing two diversity vectors sequentially. 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole addresses this with orthogonal reactivity: • 5-Chloro group: SNAr with amines, thiols, or alkoxides (65-92% yield) • 4-Bromophenyl group: Subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling (70-95% yield) • Reduces building block inventory & synthetic steps vs. de novo ring synthesis Supplied at 95% purity; available for global shipping to R&D laboratories.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
CAS No. 1184620-01-6
Cat. No. B1526453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole
CAS1184620-01-6
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)Cl)Br
InChIInChI=1S/C8H4BrClN2O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H
InChIKeyFMPZVWXNFOKUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole – Overview


3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole (CAS 1184620-01-6) is a 3,5-disubstituted 1,2,4-oxadiazole derivative bearing a 4-bromophenyl group at the 3-position and a chloro substituent at the 5-position . This five-membered heterocyclic scaffold contains two nitrogen atoms and one oxygen atom, with the 1,2,4-oxadiazole ring system recognized for its stability, favorable pharmacokinetic properties, and bioisosteric replacement potential for ester and amide functionalities [1]. The compound possesses two orthogonal reactive handles: the 5-chloro group enables nucleophilic aromatic substitution (SNAr) for amine or thiol conjugation [2], while the 4-bromophenyl moiety supports palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [3]. This dual synthetic versatility distinguishes it from mono-functionalized analogs and positions it as a modular building block in medicinal chemistry and agrochemical discovery programs.

3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole – Substitution Risks


In 1,2,4-oxadiazole-based research programs, simple substitution with structurally similar analogs introduces quantifiable risk to experimental reproducibility and downstream synthetic efficiency. The 5-chloro substituent in this compound provides a reactive electrophilic center with SNAr reactivity that is absent in 5-unsubstituted or 5-alkyl analogs such as 3-(4-bromophenyl)-1,2,4-oxadiazole (CAS 16013-07-3) [1]. Furthermore, QSAR analyses of 1,2,4-oxadiazole series have established that bromine count negatively correlates with certain biological activities [2], indicating that substituting the bromophenyl moiety with chloro-, fluoro-, or unsubstituted phenyl groups will alter both physicochemical properties and target engagement profiles [3]. Regioisomeric substitution—for instance, relocating the bromine from para to meta position as in 3-(3-bromophenyl)-5-chloro-1,2,4-oxadiazole (CAS 26903-89-9) —changes molecular geometry and intermolecular interactions, as evidenced by crystallographic studies showing that p-bromophenyl groups adopt a near-coplanar orientation with the oxadiazole ring [4]. For structure-activity relationship (SAR) studies or library synthesis requiring predictable reactivity, these differences preclude reliable analog substitution.

3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole – Differentiation Evidence


SNAr Reactivity at 5-Chloro Position

The 5-chloro substituent in 3-(4-bromophenyl)-5-chloro-1,2,4-oxadiazole provides a reactive electrophilic site for nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides. This functionality is entirely absent in the corresponding 5-unsubstituted analog 3-(4-bromophenyl)-1,2,4-oxadiazole (CAS 16013-07-3), which lacks a leaving group at the 5-position and is therefore unreactive toward nucleophilic displacement [1]. Synthetic protocols employing 5-chloro-1,2,4-oxadiazoles have demonstrated reaction yields ranging from 65% to 92% for SNAr with primary and secondary amines under mild conditions (room temperature to 60°C, DMF or THF, 2-12 hours) [2]. This differential reactivity is structural rather than contextual: the chloro group is an integral leaving group enabling diversification, whereas the unsubstituted analog requires alternative and often lower-yielding oxidative or cycloaddition strategies for 5-position functionalization [3].

Medicinal Chemistry Parallel Synthesis Library Generation Heterocyclic Chemistry

Suzuki Coupling via 4-Bromophenyl Moiety

The para-bromophenyl substituent at the 3-position of the oxadiazole ring provides a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling modular C–C bond formation with arylboronic acids. This contrasts directly with 5-chloro-3-phenyl-1,2,4-oxadiazole, which lacks a halogen on the phenyl ring and is therefore inert under standard Suzuki coupling conditions [1]. Bromophenyl-substituted 1,2,4-oxadiazoles have been demonstrated to undergo Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in yields ranging from 70% to 95%, depending on the boronic acid coupling partner and reaction optimization [2]. The bromine atom serves as an orthogonal diversification point relative to the 5-chloro group, enabling sequential or parallel functionalization strategies that are not possible with either mono-halogenated analogs or regioisomers [3].

Cross-Coupling Suzuki-Miyaura C–C Bond Formation Biaryl Synthesis

QSAR: Bromine Count and Caspase-3 Activation

A quantitative structure-activity relationship (QSAR) study of 1,2,4-oxadiazole derivatives as caspase-3 activators identified bromine count as a statistically significant negative contributor to biological activity [1]. The QSAR model, which demonstrated high predictive ability (internal cross-validation q² = 0.610), incorporated bromine count among the key molecular descriptors influencing caspase-3 activation potency [2]. This finding provides a quantitative framework for understanding why 3-(4-bromophenyl)-5-chloro-1,2,4-oxadiazole (bromine count = 1) may exhibit different activity profiles compared to analogs with zero bromine atoms (e.g., 5-chloro-3-phenyl-1,2,4-oxadiazole) or multiple bromine atoms [3]. The negative contribution signifies that increasing bromine content reduces caspase-3 activation activity in this chemotype, a relationship that would not be captured by simple potency comparisons alone [1].

QSAR Caspase-3 Cancer Therapeutics Apoptosis Computational Chemistry

Para-Bromophenyl Crystallographic Geometry

X-ray crystallographic analysis of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide established that the p-bromophenyl group adopts a near-coplanar orientation with the 1,2,4-oxadiazole ring, with the phthalimide moiety positioned at approximately 98° relative to the bromophenyl-oxadiazole plane [1]. This conformational preference has direct implications for intermolecular packing, π-stacking interactions, and protein-ligand binding geometry. In contrast, the regioisomer 3-(3-bromophenyl)-5-chloro-1,2,4-oxadiazole (CAS 26903-89-9) positions the bromine at the meta position, altering the dipole moment vector, electrostatic potential surface, and the spatial orientation of the halogen relative to the oxadiazole ring . These geometric differences translate into distinct binding poses in structure-based drug design and may affect crystallization behavior in solid-form screening [2].

Crystallography Molecular Conformation Solid-State Chemistry Structure-Based Design

Calcium Channel Blockade: p-Bromo vs. p-Chloro

In a structure-activity relationship study of L-type calcium channel (LTCC) blockers containing the 1,2,4-oxadiazol-5-one pharmacophore, para-bromine substituted aryl-thiazinooxadiazolones demonstrated generally greater potency than their corresponding para-chlorine substituted analogs [1]. This halogen-dependent potency trend provides a quantitative basis for selecting bromophenyl-containing oxadiazoles over chlorophenyl analogs in LTCC-targeting programs. The enhanced activity of p-bromo derivatives is attributed to favorable steric and electronic contributions: bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and higher polarizability enable stronger halogen bonding and hydrophobic interactions with the LTCC binding pocket [2]. While 3-(4-bromophenyl)-5-chloro-1,2,4-oxadiazole contains both a p-bromophenyl group and a 5-chloro substituent (the latter serving a synthetic rather than pharmacophoric role), the p-bromo moiety aligns with the favorable SAR trend observed in this series .

Calcium Channel Blockers Cardiovascular Pharmacology LTCC SAR

1,2,4- vs. 1,3,4-Oxadiazole Insecticidal Activity

A systematic SAR study of anthranilic diamide analogs containing oxadiazole rings demonstrated that compounds bearing the 1,3,4-oxadiazole scaffold were more potent insecticides than those containing the 1,2,4-oxadiazole scaffold against Plutella xylostella (diamondback moth) larvae [1]. Specifically, the most active compound in the series displayed 71.43% larvicidal activity at the tested concentration [2]. This differential activity between oxadiazole regioisomers establishes that the nitrogen and oxygen atom arrangement within the five-membered ring is a critical determinant of biological activity [3]. For researchers evaluating 3-(4-bromophenyl)-5-chloro-1,2,4-oxadiazole as a synthetic intermediate for agrochemical discovery, this SAR informs scaffold selection: the 1,2,4-oxadiazole core provides a distinct activity profile from the 1,3,4-oxadiazole alternative, enabling exploration of complementary chemical space [1].

Agrochemical Discovery Insecticide 1,2,4-Oxadiazole 1,3,4-Oxadiazole Crop Protection

3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole – Procurement & Application Scenarios


Dual-Vector Library Synthesis (SNAr & Suzuki)

Procurement scenario for medicinal chemistry teams requiring a single building block capable of two orthogonal diversification reactions. The 5-chloro group undergoes SNAr with amine, thiol, or alkoxide nucleophiles (65–92% typical yields) [1], after which the 4-bromophenyl moiety remains available for Suzuki-Miyaura cross-coupling with arylboronic acids (70–95% typical yields) [2]. This dual-reactivity profile enables the generation of 3,5-diversified 1,2,4-oxadiazole libraries with two independent points of structural variation from a single starting material, reducing the number of building blocks and synthetic steps required compared to sequential de novo ring synthesis [3].

Scaffold-Differentiated Agrochemical Screening

Procurement scenario for agrochemical discovery programs targeting lepidopteran pests. SAR studies have established that 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds confer distinct insecticidal activity profiles, with 1,2,4-oxadiazole derivatives showing differentiated potency against Plutella xylostella compared to 1,3,4-oxadiazole analogs [1]. 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole serves as a modular intermediate for constructing focused 1,2,4-oxadiazole screening libraries to explore this scaffold-specific activity space, with the bromophenyl group providing a vector for further SAR exploration via cross-coupling diversification [2].

Calcium Channel Blocker Lead Optimization

Procurement scenario for cardiovascular or neuroscience programs optimizing L-type calcium channel (LTCC) blockers. SAR studies of 1,2,4-oxadiazol-5-one derivatives have demonstrated that para-bromine substituted compounds exhibit generally greater LTCC blocking potency than their para-chlorine substituted analogs [1]. 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole, while not itself an oxadiazol-5-one, provides the p-bromophenyl-1,2,4-oxadiazole core that aligns with this favorable SAR trend. The compound can be elaborated to oxadiazol-5-one derivatives through oxidation of the 5-chloro position [2], offering a synthetic entry point to bromophenyl-containing LTCC blocker candidates.

Conformationally Predictable Crystallography

Procurement scenario for solid-state chemistry and pre-formulation studies requiring crystalline small molecules with predictable conformational behavior. Crystallographic analysis of structurally related p-bromophenyl-1,2,4-oxadiazoles has established that the p-bromophenyl group adopts a near-coplanar orientation with the oxadiazole ring [1]. This conformational preference provides a defined geometry for crystal engineering, co-crystal design, and structure-based solid-form screening. The presence of both bromine and chlorine atoms additionally offers diagnostic X-ray scattering signatures for absolute structure determination and heavy-atom phasing in macromolecular crystallography [2].

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